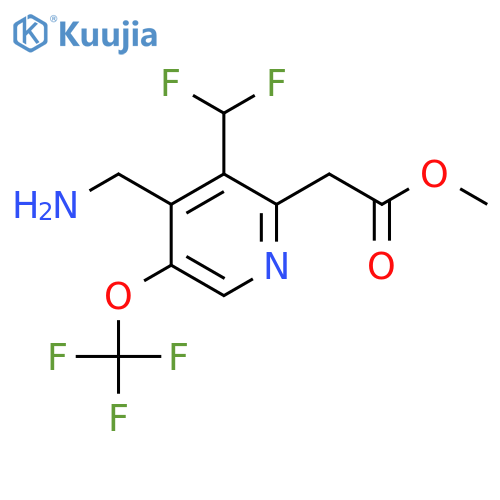Cas no 1804436-97-2 (Methyl 4-(aminomethyl)-3-(difluoromethyl)-5-(trifluoromethoxy)pyridine-2-acetate)

Methyl 4-(aminomethyl)-3-(difluoromethyl)-5-(trifluoromethoxy)pyridine-2-acetate 化学的及び物理的性質
名前と識別子
-
- Methyl 4-(aminomethyl)-3-(difluoromethyl)-5-(trifluoromethoxy)pyridine-2-acetate
-
- インチ: 1S/C11H11F5N2O3/c1-20-8(19)2-6-9(10(12)13)5(3-17)7(4-18-6)21-11(14,15)16/h4,10H,2-3,17H2,1H3
- InChIKey: DIHVEZNEZKYDMS-UHFFFAOYSA-N
- SMILES: FC(C1C(CC(=O)OC)=NC=C(C=1CN)OC(F)(F)F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 10
- 重原子数量: 21
- 回転可能化学結合数: 6
- 複雑さ: 353
- トポロジー分子極性表面積: 74.4
- XLogP3: 1.3
Methyl 4-(aminomethyl)-3-(difluoromethyl)-5-(trifluoromethoxy)pyridine-2-acetate Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029080685-1g |
Methyl 4-(aminomethyl)-3-(difluoromethyl)-5-(trifluoromethoxy)pyridine-2-acetate |
1804436-97-2 | 97% | 1g |
$1,534.70 | 2022-04-02 |
Methyl 4-(aminomethyl)-3-(difluoromethyl)-5-(trifluoromethoxy)pyridine-2-acetate 関連文献
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
Methyl 4-(aminomethyl)-3-(difluoromethyl)-5-(trifluoromethoxy)pyridine-2-acetateに関する追加情報
Methyl 4-(aminomethyl)-3-(difluoromethyl)-5-(trifluoromethoxy)pyridine-2-acetate (CAS No. 1804436-97-2): A Comprehensive Overview
Methyl 4-(aminomethyl)-3-(difluoromethyl)-5-(trifluoromethoxy)pyridine-2-acetate, identified by its CAS number 1804436-97-2, is a compound of significant interest in the field of pharmaceutical chemistry. This compound belongs to the pyridine class of heterocyclic aromatic compounds, which are widely recognized for their diverse biological activities and therapeutic potential. The structural features of this molecule, particularly the presence of aminomethyl, difluoromethyl, and trifluoromethoxy substituents, contribute to its unique chemical properties and make it a valuable scaffold for drug discovery and development.
The< strong>Methyl 4-(aminomethyl)-3-(difluoromethyl)-5-(trifluoromethoxy)pyridine-2-acetate molecule exhibits a complex interplay of electronic and steric effects due to its multifaceted substitution pattern. The< strong>aminomethyl group introduces a basic nitrogen atom, which can participate in hydrogen bonding and form salt bridges with acidic residues in biological targets. This feature is particularly relevant in the design of enzyme inhibitors and receptor modulators. On the other hand, the< strong>difluoromethyl and< strong>trifluoromethoxy groups introduce electron-withdrawing effects, which can modulate the reactivity and binding affinity of the molecule. These groups are often employed in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic profiles.
In recent years, there has been growing interest in the development of novel therapeutic agents that target complex diseases such as cancer, inflammation, and neurodegenerative disorders. The< strong>Methyl 4-(aminomethyl)-3-(difluoromethyl)-5-(trifluoromethoxy)pyridine-2-acetate compound has emerged as a promising candidate in this context due to its unique structural features. Several studies have highlighted its potential as a lead compound for the development of new drugs. For instance, research has demonstrated that derivatives of this compound exhibit inhibitory activity against various enzymes and receptors implicated in disease pathogenesis.
The< strong>difluoromethyl group, in particular, has been extensively studied for its ability to enhance binding affinity and metabolic stability. This substituent is known to improve the pharmacokinetic properties of drug candidates by reducing their susceptibility to enzymatic degradation. Similarly, the< strong>trifluoromethoxy group contributes to the lipophilicity of the molecule, which is crucial for efficient membrane penetration and target interaction. These structural features make< strong>Methyl 4-(aminomethyl)-3-(difluoromethyl)-5-(trifluoromethoxy)pyridine-2-acetate a versatile scaffold for medicinal chemists seeking to develop novel therapeutics.
The< strong>aminomethyl group also plays a critical role in the biological activity of this compound. It can form hydrogen bonds with polar residues in biological targets, thereby enhancing binding specificity. This feature is particularly important in the design of small-molecule inhibitors that require precise interactions with their targets. Additionally, the presence of multiple substituents allows for further derivatization and optimization, enabling researchers to fine-tune the biological activity and pharmacokinetic properties of the molecule.
In terms of synthetic chemistry, Methyl 4-(aminomethyl)-3-(difluoromethyl)-5-(trifluoromethoxy)pyridine-2-acetate can be synthesized through multi-step organic reactions involving functional group transformations such as condensation, reduction, halogenation, and protection-deprotection strategies. The synthesis typically requires careful control of reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as transition metal-catalyzed reactions have been employed to facilitate key transformations and improve overall efficiency.
The pharmacological profile of this compound has been extensively evaluated in both in vitro and in vivo models. Preclinical studies have demonstrated that derivatives of< strong>Methyl 4-(aminomethyl)-3-(difluoromethyl)-5-(trifluoromethoxy)pyridine-2-acetate exhibit promising activity against various disease-related targets. For example, some derivatives have shown inhibitory effects on kinases involved in cancer cell proliferation and survival. Others have demonstrated anti-inflammatory properties by modulating cytokine production and immune cell function.
The< strong>difluoromethyl group has been particularly noted for its ability to enhance binding affinity towards protein targets. This substituent can stabilize key interactions by participating in hydrophobic interactions or by influencing the electronic distribution around critical binding sites. Similarly, the< strong>trifluoromethoxy group contributes to lipophilicity, which is essential for efficient absorption and distribution within the body.
The< strong>aminomethyl group's role in hydrogen bonding has also been highlighted in several studies. It can form stable interactions with polar residues in enzymes and receptors, thereby increasing binding specificity. This feature is particularly important for designing drugs that require precise interactions with their targets to elicit therapeutic effects.
In conclusion, methyl 4-(aminomethyl)-3-(difluoromethyl)-5-(trifluoromethoxy)pyridine-2-acetate (CAS No. 1804436-97-2) is a structurally complex compound with significant potential in pharmaceutical research. Its unique combination of substituents makes it a versatile scaffold for drug discovery efforts aimed at addressing various diseases. The continued exploration of this compound's biological activities and synthetic pathways holds promise for the development of novel therapeutic agents that could improve patient outcomes.
1804436-97-2 (Methyl 4-(aminomethyl)-3-(difluoromethyl)-5-(trifluoromethoxy)pyridine-2-acetate) Related Products
- 2248399-36-0(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-fluorophenyl)-2-methoxypropanoate)
- 1803598-93-7(2-amino-2-(4-bromo-3-fluorophenyl)ethan-1-ol hydrochloride)
- 866843-17-6(3-(benzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline)
- 2680837-11-8(2-{(tert-butoxy)carbonyl2-nitro-4-(trifluoromethyl)phenylamino}acetic acid)
- 2227660-57-1((2S)-1-(5-bromo-2-methoxypyridin-3-yl)propan-2-ol)
- 874775-97-0(3-(1-hydroxy-2-methylpropan-2-yl)benzonitrile)
- 181147-28-4(Hydrazinecarboximidamide, 2,2'-(1,3-phenylenedimethylidyne)bis-, dihydrochloride)
- 1248510-38-4(1(2H)-Azetecarboxylic acid, 1,1-dimethylethyl ester)
- 1661020-98-9((6-Fluoronaphthalen-2-yl)boronic acid)
- 2253-38-5(Methyl fluoroisobutyrate)




